molecular formula C15H13NO6S B461291 METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(THIOPHEN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE

METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(THIOPHEN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE

Cat. No.: B461291
M. Wt: 335.3g/mol
InChI Key: BKPSKJNGIIQQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(THIOPHEN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyranopyran ring system, a thiophene moiety, and various functional groups such as amino, hydroxymethyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(THIOPHEN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyranopyran Ring System: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyranopyran intermediate.

    Functional Group Modifications: The amino, hydroxymethyl, and carboxylate groups can be introduced through various functional group transformations, such as amination, hydroxymethylation, and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(THIOPHEN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyranopyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(THIOPHEN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting various diseases, including cancer, infections, and neurological disorders.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science:

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(THIOPHEN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(PHENYL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE: Similar structure but with a phenyl group instead of a thiophene moiety.

    METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(FURAN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene moiety in METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(THIOPHEN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE imparts unique electronic and steric properties, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H13NO6S

Molecular Weight

335.3g/mol

IUPAC Name

methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-thiophen-2-yl-4H-pyrano[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C15H13NO6S/c1-20-15(19)11-10(9-3-2-4-23-9)13-12(22-14(11)16)8(18)5-7(6-17)21-13/h2-5,10,17H,6,16H2,1H3

InChI Key

BKPSKJNGIIQQHD-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CS3)OC(=CC2=O)CO)N

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CS3)OC(=CC2=O)CO)N

Origin of Product

United States

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